Cas no 134099-30-2 (2,4-Difluoro-3-(trifluoromethyl)benzaldehyde)

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,?4-?difluoro-?3-?(trifluoromethyl)Benzaldehyde?
- 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
- DTXSID001256446
- D75693
- 134099-30-2
- DA-27539
- AKOS025147042
- IVVUVBIECSBSQR-UHFFFAOYSA-N
- PS-11413
- CS-0095044
- alpha,alpha,alpha,2,4-Pentafluoro-m-tolualdehyde, 2,6-Difluoro-3-formylbenzotrifluoride
- 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde, AldrichCPR
- MFCD12404958
- SCHEMBL9340557
- SB85374
- JFA09930
-
- MDL: MFCD12404958
- Inchi: InChI=1S/C8H3F5O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-3H
- InChI Key: IVVUVBIECSBSQR-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1C=O)F)C(F)(F)F)F
Computed Properties
- Exact Mass: 210.01040553g/mol
- Monoisotopic Mass: 210.01040553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 2.5
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB531333-1 g |
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde; . |
134099-30-2 | 1g |
€339.50 | 2023-01-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165682-100mg |
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde |
134099-30-2 | 95% | 100mg |
¥94.00 | 2024-08-09 | |
Apollo Scientific | PC51182-5g |
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde |
134099-30-2 | 97% | 5g |
£238.00 | 2025-02-21 | |
abcr | AB531333-250mg |
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde; . |
134099-30-2 | 250mg |
€88.00 | 2025-02-21 | ||
abcr | AB531333-5g |
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde; . |
134099-30-2 | 5g |
€462.70 | 2025-02-21 | ||
abcr | AB531333-1g |
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde; . |
134099-30-2 | 1g |
€162.60 | 2025-02-21 | ||
Aaron | AR00HTV3-250mg |
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde |
134099-30-2 | 98% | 250mg |
$24.00 | 2025-01-25 | |
A2B Chem LLC | AI30755-10g |
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde |
134099-30-2 | 97% | 10g |
$467.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90307-250.0mg |
2,4-difluoro-3-(trifluoromethyl)benzaldehyde |
134099-30-2 | 95% | 250.0mg |
¥258.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90307-50.0g |
2,4-difluoro-3-(trifluoromethyl)benzaldehyde |
134099-30-2 | 95% | 50.0g |
¥9741.0000 | 2024-07-28 |
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde Related Literature
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
Exploring the Applications and Properties of 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 134099-30-2)
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde, with the CAS registry number 134099-30-2, is a fluorinated aromatic aldehyde that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced material science. This compound, characterized by its unique fluorine substitution pattern, offers exceptional reactivity and stability, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "fluorinated benzaldehyde derivatives", "CAS 134099-30-2 applications", and "synthesis of trifluoromethylbenzaldehydes", reflecting its growing relevance in modern chemical research.
The molecular structure of 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde features a benzaldehyde core substituted with two fluorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 3-position. This arrangement enhances its electron-withdrawing properties, which are critical for facilitating nucleophilic aromatic substitution reactions. Such characteristics are particularly sought after in the development of high-performance materials and bioactive compounds. Recent trends in green chemistry have also spurred interest in this compound, as its derivatives are explored for their potential in sustainable synthesis and catalysis.
In the pharmaceutical sector, 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde serves as a key building block for the synthesis of drug candidates targeting various diseases. Its fluorine-rich structure is known to improve metabolic stability and bioavailability, addressing common challenges in drug design. Queries such as "fluorinated aldehydes in drug discovery" and "CAS 134099-30-2 in medicinal chemistry" highlight the compound's importance in this domain. Additionally, its role in agrochemicals, particularly in the development of herbicides and pesticides, underscores its versatility.
From a material science perspective, this compound is instrumental in creating fluorinated polymers and liquid crystals, which are essential for displays and optical devices. The demand for high-performance fluorinated materials has risen with advancements in electronics and renewable energy technologies. Searches for "trifluoromethylbenzaldehyde in materials science" and "CAS 134099-30-2 uses" reflect this trend. Furthermore, its compatibility with cross-coupling reactions and click chemistry makes it a favorite among synthetic chemists.
In conclusion, 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 134099-30-2) stands out as a multifaceted compound with broad applications across industries. Its unique chemical properties and adaptability to modern synthetic methodologies ensure its continued relevance. As research progresses, this compound is likely to play an even greater role in addressing challenges in healthcare, agriculture, and technology, making it a subject of ongoing exploration and innovation.
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